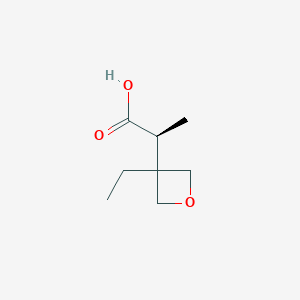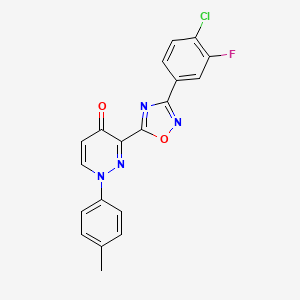
3-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one is a useful research compound. Its molecular formula is C19H12ClFN4O2 and its molecular weight is 382.78. The purity is usually 95%.
BenchChem offers high-quality 3-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pyridazinone Derivatives as Potential Anticancer Agents
Pyridazinones have gained attention for their biological activities. A study by Kamble et al. (2015) focused on the synthesis of pyridazinone derivatives, revealing their potential as anticancer, antiangiogenic, and antioxidant agents. Among these, specific derivatives exhibited inhibitory activities close to standard methotrexate and demonstrated potent antiangiogenic properties against proangiogenic cytokines involved in tumor progression (Kamble et al., 2015).
Heterocycles with Antimicrobial Properties
The antimicrobial activities of compounds derived from heterocycles, including pyridazin-3(4H)-ones and 1,3,4-oxadiazoles, were examined by Abou-Elmagd et al. (2015). These compounds were found to be effective against a range of bacteria and fungi, indicating their potential in antimicrobial treatments (Abou-Elmagd et al., 2015).
Oxadiazole Derivatives for Antioxidant and Anticancer Activities
Mehvish and Kumar (2022) investigated 3(2h)-one pyridazinone derivatives for their antioxidant activity. These compounds were synthesized and demonstrated potent antioxidant properties at a concentration of 50µg/ml. The study highlighted their potential in oxidative stress-related treatments (Mehvish & Kumar, 2022).
Novel Oxadiazole Compounds with Diverse Biological Activities
Research by S.V. et al. (2019) synthesized a morpholine derivative of 1,3,4 oxadiazole, exhibiting various biological activities. The compound showed remarkable anti-tuberculosis activity and superior antimicrobial properties, highlighting its therapeutic potential in infectious diseases (S.V. et al., 2019).
Fungicidal Activity of Pyridazinone-substituted Oxadiazoles
A study by Zou et al. (2002) synthesized novel 1,3,4-oxadiazoles with fungicidal properties. These compounds were effective against wheat leaf rust and offered insights for designing highly active compounds for agricultural applications (Zou et al., 2002).
Apoptosis Inducers for Anticancer Treatment
Zhang et al. (2005) identified a novel apoptosis inducer, which showed activity against several cancer cell lines. This compound, identified through a high-throughput screening assay, demonstrated its potential as an anticancer agent (Zhang et al., 2005).
Fluorescent pH Sensor with Tunable Characteristics
Yang et al. (2013) developed a heteroatom-containing organic fluorophore that acts as a fluorescent pH sensor. This compound exhibits unique emission characteristics in response to protonation and deprotonation, making it suitable for detecting acidic and basic organic vapors (Yang et al., 2013).
Anti-inflammatory and Analgesic Properties of Quinazolinone Derivatives
A study by Farag et al. (2012) synthesized quinazolinone derivatives, evaluating their potential as anti-inflammatory and analgesic agents. These compounds showed promising results in reducing inflammation and pain in experimental models (Farag et al., 2012).
Synthesis of Insect-Growth Regulators
Qian et al. (2005) focused on designing eco-friendly insect-growth regulators using oxadiazole derivatives. These compounds demonstrated effective growth inhibition against certain pests, indicating their potential in pest control (Qian et al., 2005).
特性
IUPAC Name |
3-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN4O2/c1-11-2-5-13(6-3-11)25-9-8-16(26)17(23-25)19-22-18(24-27-19)12-4-7-14(20)15(21)10-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESZFZPMKVSOMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methylphenyl)-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2836768.png)

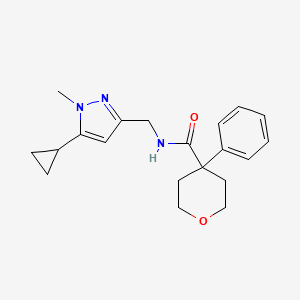

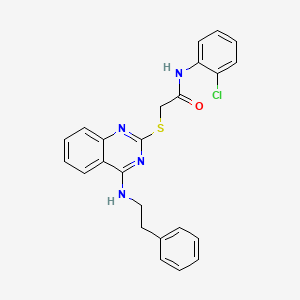
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2836776.png)
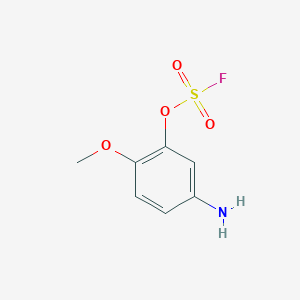
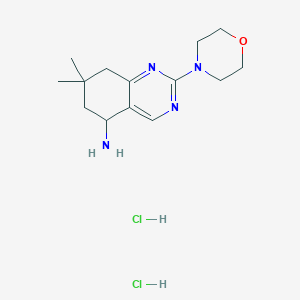
![Methyl 3-({[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]carbamoyl}amino)benzoate](/img/structure/B2836779.png)
![1-(2-Ethoxyphenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2836781.png)
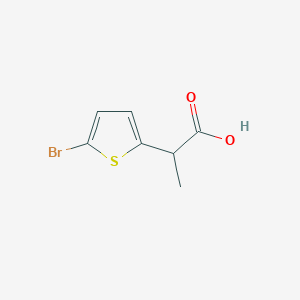
![(E)-3-[5-(4-bromophenyl)furan-2-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2836787.png)
![N-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B2836788.png)
